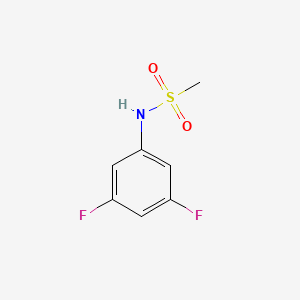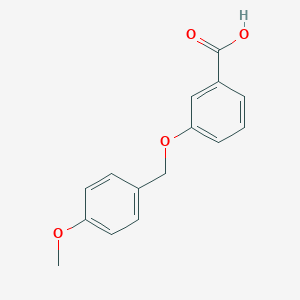![molecular formula C14H19N3O3 B8743976 N-methyl-N-[1-(4-nitrophenyl)piperidin-4-yl]acetamide](/img/structure/B8743976.png)
N-methyl-N-[1-(4-nitrophenyl)piperidin-4-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[1-(4-nitrophenyl)piperidin-4-yl]acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a nitrophenyl group and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(4-nitrophenyl)piperidin-4-yl]acetamide typically involves the reaction of N-methylpiperidine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-N-[1-(4-nitrophenyl)piperidin-4-yl]acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: m-Chloroperbenzoic acid.
Major Products Formed
Reduction: N-methyl-N-(1-(4-aminophenyl)piperidin-4-yl)acetamide.
Substitution: Various substituted acetamide derivatives.
Oxidation: this compound N-oxide.
Aplicaciones Científicas De Investigación
N-methyl-N-[1-(4-nitrophenyl)piperidin-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-methyl-N-[1-(4-nitrophenyl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets. The nitrophenyl group is known to participate in electron transfer processes, while the piperidine ring can interact with various receptors in the body. The compound may exert its effects by modulating the activity of enzymes or receptors involved in inflammatory pathways .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring containing five methylene bridges and one amine bridge.
N-methyl-N-(piperidin-4-yl)acetamide: A related compound with a similar structure but lacking the nitrophenyl group.
N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide: Another derivative with a piperazine ring instead of a piperidine ring.
Uniqueness
N-methyl-N-[1-(4-nitrophenyl)piperidin-4-yl]acetamide is unique due to the presence of both the nitrophenyl group and the piperidine ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential pharmacological applications.
Propiedades
Fórmula molecular |
C14H19N3O3 |
|---|---|
Peso molecular |
277.32 g/mol |
Nombre IUPAC |
N-methyl-N-[1-(4-nitrophenyl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C14H19N3O3/c1-11(18)15(2)12-7-9-16(10-8-12)13-3-5-14(6-4-13)17(19)20/h3-6,12H,7-10H2,1-2H3 |
Clave InChI |
CHWVQWWOMIVNRT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C)C1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
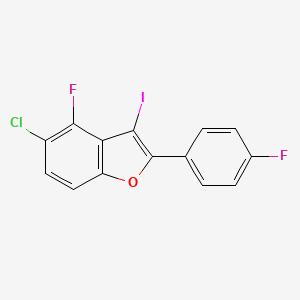
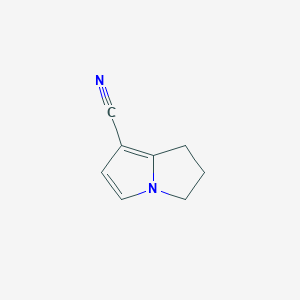
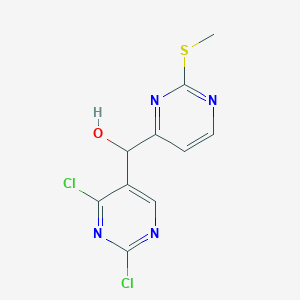
![N-[4-(3-aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B8743914.png)
![2-{[(1H-Imidazol-5-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B8743918.png)
![2-[5-(1-pyrrolidinyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B8743922.png)
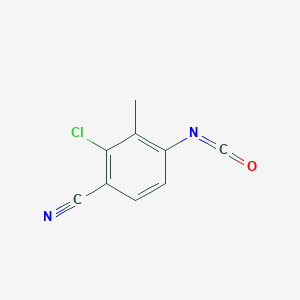
![Butanoic acid, 3-[(4-methoxyphenyl)thio]-3-methyl-](/img/structure/B8743930.png)
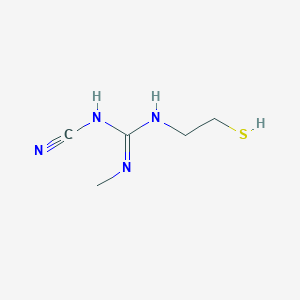
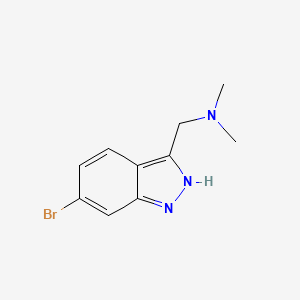
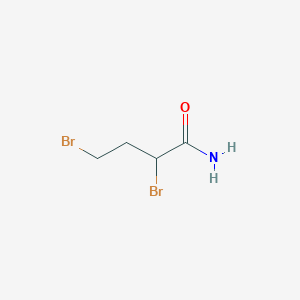
![Methyl 4-amino-7-((2-hydroxyethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbimidate](/img/structure/B8743957.png)
